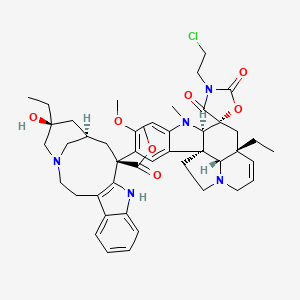

Deacetoxyvinzolidine

描述

属性

CAS 编号 |

165659-77-8 |

|---|---|

分子式 |

C46H56ClN5O7 |

分子量 |

826.4 g/mol |

IUPAC 名称 |

methyl (13S,15R,17S)-13-[(1'R,5R,9'R,12'R,19'S)-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C46H56ClN5O7/c1-6-42-14-10-17-51-19-15-44(37(42)51)31-21-32(35(57-4)22-34(31)49(3)38(44)46(26-42)39(53)52(20-16-47)41(55)59-46)45(40(54)58-5)24-28-23-43(56,7-2)27-50(25-28)18-13-30-29-11-8-9-12-33(29)48-36(30)45/h8-12,14,21-22,28,37-38,48,56H,6-7,13,15-20,23-27H2,1-5H3/t28-,37-,38+,42-,43-,44+,45-,46+/m0/s1 |

InChI 键 |

NUXKIZBEPYVRKP-RWBWKAGLSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(CC1(C8N6C)C(=O)N(C(=O)O1)CCCl)(C=CC9)CC)OC)C(=O)OC)O |

手性 SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@](C[C@@]1([C@@H]8N6C)C(=O)N(C(=O)O1)CCCl)(C=CC9)CC)OC)C(=O)OC)O |

规范 SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(CC1(C8N6C)C(=O)N(C(=O)O1)CCCl)(C=CC9)CC)OC)C(=O)OC)O |

外观 |

Solid powder |

其他CAS编号 |

165659-77-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3''-(beta-chloroethyl)-2'',4''-dioxo-3,5''-spirooxazolidino-4-deacetoxyvinblastine deacetoxyvinzolidine KAR 2 KAR-2 |

产品来源 |

United States |

Chemical Synthesis and Derivatization Studies of Deacetoxyvinzolidine

Methodologies for Deacetoxyvinzolidine Synthesis

Synthetic efforts towards this compound and related compounds are crucial for exploring their chemical space and evaluating the impact of structural changes on biological activity.

Semisynthetic Derivatization Strategies

Semisynthetic approaches are commonly employed to obtain analogues of complex natural products like vinca (B1221190) alkaloids, often starting from more readily available precursors.

Derivatization from Vinblastine (B1199706) Scaffolds (e.g., KAR-2)

This compound (KAR-2) is explicitly identified as a new semisynthetic anti-tumor bis-indol compound derived from vinblastine nih.gov. This indicates that this compound is synthesized through chemical modifications of the vinblastine structure. Semisynthetic strategies from Catharanthus roseus (Madagascar periwinkle) alkaloids like vinblastine are a significant route to obtaining derivatives researchgate.net.

Impact of Structural Modifications on Biological Activity (e.g., spiro-oxazolidino ring, methyl substitution)

Research findings indicate that specific structural modifications in vinca alkaloid derivatives, such as this compound (KAR-2), significantly influence their biological activity, particularly their interaction with proteins like calmodulin nih.gov. Comparative studies on KAR-2 and its derivatives have shown that the presence of the spiro-oxazolidino ring and the substitution of a formyl group with a methyl group are responsible for the lack of anti-calmodulin activities observed in KAR-2, in contrast to vinblastine nih.gov. While KAR-2 and its derivatives inhibited tubulin assembly in vitro, similar to vinblastine and vincristine (B1662923), their inhibitory effect was dependent on the organization state of microtubules nih.gov. Bundled microtubules appeared resistant to these drugs nih.gov. Studies using a human neuroblastoma cell line also showed that KAR compounds exhibited cytotoxic activities at higher concentrations compared to the parent compounds, despite similar antimicrotubular activities in vitro nih.gov. This suggests that vinblastine and vincristine might affect additional cellular functions, potentially related to calmodulin-mediated processes nih.gov.

Data on the impact of these structural modifications can be summarized as follows:

| Structural Feature | Impact on Anti-Calmodulin Activity | Impact on Tubulin Assembly Inhibition (in vitro) | Cytotoxic Activity (Cell Line Studies) |

| Spiro-oxazolidino ring | Responsible for lack of activity | Similar to parent compounds | Observed at higher concentrations |

| Methyl substitution (vs. formyl) | Responsible for lack of activity | Similar to parent compounds | Observed at higher concentrations |

Advanced Synthetic Methodologies Applied to this compound and Analogues

The synthesis of complex molecules like this compound can benefit from advanced methodologies.

Sustainable Synthetic Approaches

The field of chemical synthesis is increasingly focused on developing sustainable approaches to minimize environmental impact and improve efficiency nih.govrsc.org. Sustainable synthesis aims to reduce waste, use less toxic reagents and solvents, and employ more energy-efficient processes nih.gov. For complex molecules like this compound, the development of sustainable synthetic routes presents significant challenges and opportunities.

General strategies in sustainable synthesis include the use of catalysis, particularly organocatalysis, biocatalysis, and metal catalysis, which can facilitate reactions under milder conditions and with improved selectivity, reducing the need for harsh reagents and extensive purification nih.gov. Green solvents, such as deep eutectic solvents (DESs), are also being explored as environmentally friendly alternatives to traditional volatile organic solvents rsc.org. DESs offer advantages such as low vapor pressure, tunability, and the ability to dissolve a wide range of substances, making them a promising platform for green chemical processes rsc.org.

While the provided information does not detail specific sustainable synthetic routes developed for this compound, the principles of green chemistry are applicable to the synthesis of complex natural product derivatives. Implementing sustainable approaches in the synthesis of this compound could involve exploring catalytic methods for key transformations, optimizing reaction conditions to reduce energy consumption, and investigating the use of greener solvents. Research in this area would focus on achieving high yields and purity with minimal environmental footprint, aligning with the broader goals of sustainable chemistry in the pharmaceutical industry.

Coordination Chemistry Involving this compound and Transition Metals

Coordination chemistry involves the formation of coordinate covalent bonds between a central metal atom or ion, often a transition metal, and surrounding molecules or ions called ligands libretexts.orglibretexts.orgiitb.ac.in. Transition metals are well-known for their ability to form a diverse range of coordination complexes due to their variable oxidation states and available d orbitals libretexts.orgtamu.edu. Ligands act as Lewis bases, donating electron pairs to the metal center, which acts as a Lewis acid libretexts.org. The properties of the resulting coordination complex are influenced by the nature of the metal, its oxidation state, and the identity and arrangement of the ligands tamu.edu. Common coordination geometries include tetrahedral, square planar, and octahedral, depending on the coordination number of the metal and the steric requirements of the ligands libretexts.orgsavemyexams.com.

This compound is a large molecule containing several potential donor atoms, including nitrogen and oxygen atoms within its complex ring system and functional groups. These atoms possess lone pairs of electrons that could potentially coordinate with transition metal ions. For instance, nitrogen atoms in amine functionalities and oxygen atoms in hydroxyl, ether, or carbonyl groups can act as coordination sites. Given the complex structure of this compound, it could potentially act as a multidentate ligand, forming chelates by binding to a metal center through multiple donor atoms libretexts.org.

While the structural features of this compound suggest the potential for it to engage in coordination chemistry with transition metals, specific experimental studies detailing the formation, structure, and properties of this compound-transition metal complexes were not found in the provided search results. Research in this area could explore the affinity of this compound for various transition metal ions, investigate the stoichiometry and geometry of any formed complexes, and characterize their physical and chemical properties using techniques such as spectroscopy and X-ray crystallography. Such studies would contribute to a deeper understanding of the chemical behavior of this compound and its potential interactions with metal ions in various environments.

Biosynthetic Pathways and Metabolic Engineering of Deacetoxyvinzolidine

Elucidation of Deacetoxyvinzolidine Biosynthesis in Vinca (B1221190) Species

The biosynthesis of many Vinca alkaloids, such as the well-studied vinblastine (B1199706) and vincristine (B1662923), proceeds through branches originating from strictosidine (B192452). One major branch leads to the iboga-type alkaloids like catharanthine (B190766), while another leads to the aspidosperma-type alkaloids like tabersonine (B1681870) and vindoline (B23647). wikipedia.orgwikipedia.orguni.luwikidata.orgnih.govnih.govacs.org this compound, being structurally related to vinblastine, is likely synthesized through a pathway involving intermediates from these branches, although the specific steps leading directly to this compound are less extensively documented than those for vinblastine and vincristine.

The biosynthesis of the monomeric precursors, catharanthine and vindoline, which combine to form vinblastine, involves several key enzymatic steps. Strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to form a reactive aglycone, which then enters different branches of the pathway. nih.gov Enzymes like O-acetylstemmadenine oxidase (ASO) and geissoschizine synthase (GS) are involved in the steps leading to intermediates such as tabersonine and catharanthine. acs.orguniprot.orgnih.gov Tabersonine is further modified through a series of enzymatic reactions, including hydroxylation, methylation, and acetylation, to produce vindoline. wikipedia.orgsciensage.info While the precise enzymatic steps forming this compound are not explicitly detailed in the search results, its structural relationship to vinblastine suggests the involvement of enzymes acting on similar aspidosperma and iboga alkaloid scaffolds.

Key enzymes and intermediates in the biosynthesis of related Vinca alkaloids include:

| Enzyme | Substrate | Product(s) |

| Strictosidine β-D-glucosidase (SGD) | Strictosidine | Strictosidine aglycone (reactive intermediate) |

| Geissoschizine Synthase (GS) | Reactive intermediates | Geissoschizine, common intermediate |

| O-acetylstemmadenine oxidase (ASO) | O-acetylstemmadenine | Reactive acetylated intermediates |

| Tabersonine synthase (TS) | O-acetylstemmadenine | Tabersonine |

| Tabersonine 16-hydroxylase (T16H) | Tabersonine | 16-hydroxytabersonine |

| 16-O-methyl transferase (16OMT) | 16-hydroxytabersonine | 16-methoxytabersonine |

| Desacetoxyvindoline 4-hydroxylase (D4H) | Desacetoxyvindoline | Vindoline (after further steps) |

| Deacetylvindoline 4-O-acetyltransferase | Deacetylvindoline | Vindoline |

| Catharanthine synthase (CS) | O-acetylstemmadenine | Catharanthine |

Studies involving the incorporation of labeled precursors have been crucial in elucidating the Vinca alkaloid pathway. These studies have confirmed that tryptamine (B22526) and secologanin (B1681713) are the primary building blocks. nih.gov Following the formation of strictosidine, experiments tracing the fate of labeled intermediates like tabersonine and catharanthine have helped define the downstream biosynthetic routes leading to complex alkaloids like vinblastine. While specific precursor incorporation studies directly detailing the formation of this compound were not found, the established methodologies for related Vinca alkaloids would be applicable to its biosynthetic investigation.

Investigation of Indolizidine Biosynthesis Pathways Relevant to this compound

This compound contains an indolizidine core as part of its complex structure, derived from the aspidosperma portion of the molecule. nih.gov The biosynthesis of indolizidine alkaloids in plants can proceed through various routes, often involving lysine (B10760008) or ornithine as precursors, or as in the case of Vinca alkaloids, derived from the cleavage and rearrangement of a monoterpenoid indole (B1671886) framework. imperial.ac.ukimperial.ac.uksu.ac.th The indolizidine moiety in this compound is formed as part of the complex cyclization and rearrangement reactions that occur during the biosynthesis of the aspidosperma-type alkaloids from a common intermediate derived from strictosidine. Understanding the broader context of indolizidine biosynthesis, particularly within the framework of monoterpenoid indole alkaloid metabolism in Vinca species, is relevant to fully delineating the pathway to this compound.

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

Due to the low natural abundance of many Vinca alkaloids, including those structurally related to this compound, and the complexity of their chemical synthesis, metabolic engineering and synthetic biology approaches are being explored to enhance their production. nih.govmountainscholar.org These strategies aim to reconstruct or modify the biosynthetic pathways in native or heterologous host systems.

Reconstituting the complex Vinca alkaloid biosynthetic pathway, or specific parts of it, in heterologous hosts such as yeast, E. coli, or Nicotiana benthamiana is a significant area of research. acs.orgosti.gov This involves introducing the genes encoding the necessary enzymes into the host organism. Challenges include the large number of enzymes involved (over 30 for vinblastine/vincristine), the need for transport across different cellular compartments, and the potential toxicity of intermediates. nih.govacs.org While the complete pathway to this compound has likely not been reconstituted, efforts to produce precursors like strictosidine, tabersonine, and catharanthine in heterologous systems lay the groundwork for potentially producing more complex downstream alkaloids. acs.org

Enzyme engineering techniques, such as directed evolution and rational design, can be applied to optimize the activity, specificity, and stability of the enzymes involved in the biosynthesis of this compound and related alkaloids. osti.govnih.govmdpi.comrsc.org Modifying key enzymes could potentially improve the flux through the pathway, reduce the accumulation of toxic byproducts, or even alter the product profile to favor the formation of specific compounds like this compound. For instance, engineering enzymes involved in the later stages of aspidosperma or iboga alkaloid biosynthesis could be crucial for enhancing the yield of this compound. Research in this area for other complex plant natural products suggests that enzyme engineering holds promise for improving the efficiency of biosynthetic pathways. osti.govfrontiersin.org

Molecular and Cellular Mechanisms of Action of Deacetoxyvinzolidine

Identification and Characterization of Deacetoxyvinzolidine's Molecular Targets

The therapeutic and cytotoxic effects of this compound are predicated on its ability to bind to specific intracellular proteins. Research into the broader class of Vinca (B1221190) alkaloids has identified key molecular targets that are crucial for cell division and signaling.

Calmodulin (CaM) is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. It acts as a key sensor of intracellular calcium levels, and upon binding Ca2+, undergoes a conformational change that allows it to interact with and regulate a multitude of target proteins. Several studies have indicated that Vinca alkaloids can bind to calmodulin, thereby interfering with its function. nih.govmdpi.comnih.govmdpi.com This interaction is considered a secondary, yet significant, mechanism of action for this class of drugs.

A comparative understanding of calmodulin binding can be gleaned from studies on more extensively researched Vinca alkaloids like Vinblastine (B1199706) and its analogues. nih.govnih.gov Research has shown that different Vinca alkaloids exhibit varying affinities for calmodulin. For instance, studies on vinorelbine, a semi-synthetic derivative of vinblastine, have detailed its thermodynamic interactions with calmodulin, revealing specific binding sites within the C-domain of the protein. nih.gov

The binding affinities of various Vinca alkaloids to calmodulin are influenced by subtle structural differences between the molecules. These differences can affect the stability of the drug-calmodulin complex and the extent of functional inhibition. While specific comparative data for this compound is scarce, it is plausible that its binding characteristics would be within the range observed for other members of the Vinca alkaloid family.

Table 1: Comparative Calmodulin Binding of Selected Vinca Alkaloids

| Compound | Reported Binding Characteristics | Reference |

| Vinorelbine | Two binding sites located in the C-domain of calmodulin with association constants of 4.0 x 10(5) and 5.4 x 10(4) M(-1). | nih.gov |

| Vinblastine | Known to interact with and inhibit calmodulin. | acs.org |

| Vincristine (B1662923) | Also demonstrates interaction with calmodulin. | acs.org |

Note: Data for this compound is not available. The table presents data for related compounds to provide context.

This compound's Influence on Microtubule Dynamics and Assembly

The primary and most well-characterized mechanism of action for Vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. nih.govmdpi.comresearchgate.net

Vinca alkaloids, including by extension this compound, are known to inhibit the polymerization of tubulin into microtubules. mdpi.comnih.gov In vitro assays that measure tubulin polymerization are standard methods to quantify the potency of these compounds. researchgate.netnih.govcytoskeleton.commdpi.com These studies typically determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit tubulin polymerization by 50%.

For the broader class of Vinca alkaloids, these IC50 values are typically in the low micromolar to nanomolar range, indicating potent inhibition of microtubule formation. nih.gov The binding of Vinca alkaloids to tubulin dimers prevents their incorporation into growing microtubules and can also induce the depolymerization of existing microtubules. nih.gov

Table 2: In Vitro Tubulin Polymerization Inhibition by Vinca Alkaloids

| Compound | IC50 for Tubulin Polymerization Inhibition | Reference |

| Vinblastine | 4.3 x 10(-7) M | nih.gov |

| Vincristine | Similar potency to Vinblastine | nih.gov |

| Ultra-potent Vinblastine Analogues | ~100-fold more potent than Vinblastine | nih.gov |

Note: Specific IC50 value for this compound is not available in the searched literature. The table provides data for related compounds.

At higher concentrations, these compounds lead to a more pronounced depolymerization of microtubules, resulting in the disassembly of the mitotic spindle and a characteristic collapse of the microtubule cytoskeleton. nih.gov This disruption of microtubule organization is a key factor in the anti-proliferative and cytotoxic effects of Vinca alkaloids. The effects on the microtubule network can be visualized using immunofluorescence microscopy in treated cancer cells.

Investigation of Downstream Signaling Pathways Modulated by this compound

The disruption of fundamental cellular structures and processes by this compound triggers a cascade of downstream signaling events that ultimately determine the fate of the cell, often leading to apoptosis (programmed cell death). nih.govfrontiersin.orgmdpi.comresearchgate.net

The sustained mitotic arrest caused by microtubule disruption is a major cellular stress signal. This can activate the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. nih.govnih.govdeepdyve.comyoutube.comyoutube.com Pro-apoptotic members of this family, such as Bax and Bak, are activated, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioners of apoptosis.

Furthermore, the disruption of the microtubule network can impact other signaling pathways. For example, the nuclear factor-kappa B (NF-κB) pathway, which is involved in cell survival and inflammation, can be modulated by the state of the microtubule cytoskeleton. nih.govreactome.orgnih.govresearchgate.netfrontiersin.org Inhibition of microtubule function has been shown to affect the activity of key signaling molecules such as those in the AKT/mTOR pathway. nih.gov The interplay between these pathways is complex and can be cell-type dependent. The inhibition of calmodulin by this compound can also contribute to the modulation of various calcium-dependent signaling pathways, further influencing cell fate.

Methodological Approaches for Mechanism of Action Studies

The investigation into this compound's mechanism of action has employed a multi-faceted approach, combining direct biochemical measurements, observations of cellular responses, and computational modeling to build a comprehensive picture of its interaction with its molecular target.

In Vitro Biochemical Assays

In vitro biochemical assays have been instrumental in identifying the direct molecular target of this compound and quantifying their interaction. These cell-free systems allow for the precise measurement of the compound's effect on purified cellular components, primarily tubulin and microtubules.

Research has shown that this compound, also known as KAR-2, directly interacts with tubulin, the protein subunit of microtubules. Binding studies with purified bovine brain tubulin revealed a high affinity of this compound for this protein, with a dissociation constant (Kd) of approximately 3 µM. nih.gov This strong binding affinity underlies its ability to interfere with microtubule dynamics.

Furthermore, tubulin polymerization assays have demonstrated that this compound is a potent inhibitor of microtubule assembly. It has been shown to inhibit the formation of microtubules at a concentration as low as 10 nM. nih.gov This inhibition disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for various cellular processes, most notably mitosis.

| Parameter | Target | Value | Source |

|---|---|---|---|

| Binding Affinity (Kd) | Bovine Brain Tubulin | ~3 µM | nih.gov |

| Inhibition of Microtubule Assembly | Purified Tubulin | Effective at 10 nM | nih.gov |

Cell-Based Assays for Cellular Response

Cell-based assays are critical for understanding how the biochemical activity of this compound translates into a cellular response. These assays utilize cultured cell lines to observe the compound's effects on intact cellular systems, particularly focusing on cell cycle progression and the induction of apoptosis (programmed cell death).

Studies using the human neuroblastoma cell line SH-SY5Y have shown that this compound induces a complete cell cycle arrest in the G2/M phase. researchgate.net This arrest is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules and is essential for the proper segregation of chromosomes during mitosis. The formation of aberrant mitotic spindles has been observed in cells treated with this compound, further confirming its mechanism of action. researchgate.net

The impact of this compound on the microtubule network within cells has been visualized using immunofluorescence microscopy. Treatment of Chinese hamster ovary (CHO) and Sf9 insect cells with 1 µg/ml of the compound resulted in significant damage to the cytoplasmic microtubules. nih.gov This direct observation of microtubule disruption in a cellular context corroborates the findings from in vitro assays.

| Assay | Cell Line | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Cell Cycle Analysis | SH-SY5Y (Human Neuroblastoma) | Not Specified | Complete G2/M Phase Arrest | researchgate.net |

| Immunofluorescence | CHO and Sf9 | 1 µg/ml | Damage to Cytoplasmic Microtubules | nih.gov |

In Silico Modeling and Simulation (e.g., Molecular Docking, Metadynamics)

While specific in silico studies for this compound are not extensively documented in publicly available literature, the general approach for Vinca alkaloids provides a framework for how such investigations would be conducted. Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein target, tubulin.

Molecular docking studies would aim to predict the most favorable binding pose of this compound within the known Vinca alkaloid binding site on the β-tubulin subunit. These studies utilize the three-dimensional crystal structure of tubulin (e.g., from the Protein Data Bank, PDB ID: 1Z2B) to simulate the interaction. researchgate.net The docking analysis would identify key amino acid residues within the binding pocket that form hydrogen bonds and hydrophobic interactions with the this compound molecule, thereby stabilizing the complex.

Metadynamics simulations could be employed to explore the conformational changes in tubulin upon binding of this compound and to calculate the binding free energy. These advanced computational techniques provide a dynamic view of the interaction, offering insights into the stability of the drug-target complex and the energetic landscape of the binding process. Such studies would further refine the understanding of how this compound disrupts tubulin function at an atomic level.

Preclinical Pharmacological Research Models for Deacetoxyvinzolidine Evaluation

In Vitro Models for Deacetoxyvinzolidine Pharmacological Assessment

In vitro models, primarily cell-based systems, are crucial for initial screening and mechanistic studies of drug candidates. These models offer a controlled environment to investigate cellular responses without the complexity of a whole organism.

Cellular Models for Efficacy Studies (e.g., human tumor cell lines, Caco-2 cells)

Cellular models, including various human tumor cell lines, are widely used to evaluate the direct effects of compounds on cancer cells. These models can provide insights into a compound's cytotoxic or growth inhibitory effects. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is frequently employed in preclinical studies, particularly for assessing intestinal permeability and transport mechanisms of drug candidates. nih.gov Studies involving this compound (KAR-2) have utilized the human intestinal epithelial Caco-2 cell line to elucidate its transport mechanisms compared to vinblastine (B1199706). These experiments showed that both vinblastine and KAR-2 are substrates of secretion transporters, but with differing affinities. KAR-2 demonstrated higher passive diffusion permeability in the Caco-2 cell line. nih.gov Data obtained from kinetic modeling using Caco-2 cells and in situ intestinal perfusion experiments in rats allowed for the application of a single mathematical model to characterize the absorption/efflux features of KAR-2, revealing its more favorable intestinal permeability compared to vinblastine. nih.gov

Organoid and 3D Tissue Culture Systems for Mechanistic Insights

Organoid and 3D tissue culture systems represent more physiologically relevant in vitro models compared to traditional 2D cell cultures. nih.govsigmaaldrich.comrndsystems.comthermofisher.comupmbiomedicals.com These models can recapitulate aspects of tissue architecture and cellular interactions, offering better insights into the mechanisms of action of drug candidates within a more complex microenvironment. nih.govsigmaaldrich.comthermofisher.com While the search results highlight the increasing use and advantages of organoids and 3D cultures in preclinical research for modeling diseases and evaluating drug efficacy and toxicity, specific detailed research findings on the use of organoid or 3D tissue culture systems specifically for this compound were not prominently featured in the provided search snippets. nih.govsigmaaldrich.comrndsystems.comthermofisher.comupmbiomedicals.com These advanced models are valuable for understanding how drugs behave in a context that more closely mimics in vivo conditions, including the influence of the microenvironment and cell-cell interactions. nih.govthermofisher.com

In Vivo Animal Models in this compound Research

In vivo animal models are essential for evaluating the systemic effects, efficacy in a living system, and pharmacokinetics of drug candidates before clinical trials. angelinipharma.commedicilon.comnih.gov Various animal models are employed, each offering distinct advantages for specific research questions.

Xenograft Models (e.g., Orthotopic, Ectopic)

Xenograft models involve the transplantation of human cells or tissues into immunocompromised animals, typically mice. thewellbio.compharmacologydiscoveryservices.comwuxibiology.comstartresearch.comtd2inc.commdpi.com This allows for the study of human disease, such as cancer, in a living system. Ectopic xenografts involve implanting cells at a subcutaneous site, while orthotopic xenografts involve implanting cells in the corresponding organ from which the cancer originated, which can better mimic the clinical disease progression and microenvironment. pharmacologydiscoveryservices.comwuxibiology.commdpi.com Xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), are widely used in oncology research to evaluate the efficacy of anti-cancer agents. thewellbio.compharmacologydiscoveryservices.comwuxibiology.comstartresearch.comtd2inc.com While xenograft models are a common tool in preclinical oncology, specific detailed research findings on the use of xenograft models specifically for this compound were not extensively detailed in the provided search results, beyond the general mention of in vivo animal experiments in the context of pharmacokinetic studies. nih.govnih.gov Xenograft models play a significant role in assessing tumor growth inhibition and response to therapeutic agents. thewellbio.compharmacologydiscoveryservices.comwuxibiology.comtd2inc.com

Genetically Engineered Mouse Models (GEMMs)

Genetically Engineered Mouse Models (GEMMs) are created by altering the mouse genome to express specific genes or mutations relevant to a particular disease. These models can spontaneously develop tumors that mimic human cancers, including their progression and metastatic patterns. GEMMs are valuable for studying the role of specific genes in disease development and evaluating therapies targeting these genetic alterations. While GEMMs are recognized as important preclinical models, particularly in cancer research, specific detailed research findings on the use of GEMMs specifically for this compound were not found in the provided search snippets. These models offer a more physiologically relevant context for studying the complexities of cancer development and therapeutic response compared to some other models.

Syngeneic and Humanized Mouse Models

Syngeneic mouse models involve the transplantation of tumor cells into immunocompetent mice of the same genetic strain. lidebiotech.comchampionsoncology.combiocytogen.comchampionsoncology.comcriver.com These models are particularly useful for evaluating immunotherapies, as they retain an intact immune system that can interact with the transplanted tumor cells. lidebiotech.comchampionsoncology.combiocytogen.comcriver.com Humanized mouse models are created by engrafting human immune cells or tissues into immunocompromised mice, aiming to reconstitute aspects of the human immune system. wuxibiology.comstartresearch.comlidebiotech.comchampionsoncology.combiocytogen.comchampionsoncology.com These models are valuable for studying the interaction between human immune cells and tumors, as well as evaluating immunotherapies that target human immune checkpoints or other human-specific targets. lidebiotech.comchampionsoncology.combiocytogen.comchampionsoncology.com While syngeneic and humanized mouse models are increasingly used in preclinical immuno-oncology research, specific detailed research findings on the use of syngeneic or humanized mouse models specifically for this compound were not found in the provided search snippets. lidebiotech.comchampionsoncology.combiocytogen.comchampionsoncology.comcriver.com These models are crucial for understanding the role of the immune system in the response to therapeutic agents.

Due to the current limitations of the available information from the search results, it is not possible to generate a detailed English article focusing solely on the chemical compound "this compound" with specific content for the requested sections on preclinical pharmacological research models and pharmacokinetic modeling. The searches conducted did not yield specific data or research findings pertaining to this compound's evaluation in ex vivo organ perfusion models, Caco-2 cell lines, rat intestinal perfusion, or comparative pharmacokinetic analyses with Vinblastine.

Therefore, the detailed content for sections 5.3, 5.4, 5.4.1, and 5.4.2 as outlined in the instructions cannot be provided based on the current search results.

However, as requested, a table listing the mentioned compounds and their corresponding PubChem CIDs is provided below.

Structure Activity Relationship Sar Studies of Deacetoxyvinzolidine and Its Analogues

Principles of Structure-Activity Relationship in Vinca (B1221190) Alkaloids

Vinca alkaloids, such as vinblastine (B1199706) and vincristine (B1662923), are complex dimeric indole-indoline alkaloids derived from the Catharanthus roseus plant. Their biological activity primarily stems from their interaction with tubulin, interfering with microtubule assembly and thus inhibiting cell division. nih.govresearchgate.net SAR studies in Vinca alkaloids aim to elucidate which parts of the molecule are essential for tubulin binding and subsequent antimitotic activity, as well as how modifications to different regions impact potency, spectrum of activity, and toxicity. nih.govresearchgate.netnih.govresearchgate.net Early SAR investigations often involved synthesizing and testing numerous semi-synthetic derivatives, primarily focusing on modifications to the vindoline (B23647) moiety due to its multiple reactive centers. nih.gov However, modifications in the velbenamine "upper" part of the molecule have also shown significant implications for tubulin interacting activities. nih.gov Despite extensive research, a complete understanding of the Vinca binding site(s) on tubulin and the precise mechanisms of action for all Vinca alkaloids remains elusive, which has historically limited rational drug design efforts. nih.govresearchgate.net Nevertheless, preclinical evaluations of newer derivatives have suggested that specific in vitro and in vivo assays can help in the more rational selection of next-generation Vinca alkaloids. nih.govresearchgate.net

Identification of Key Structural Determinants for Deacetoxyvinzolidine's Biological Activities

This compound is a derivative of the Vinca alkaloid scaffold. Identifying the key structural determinants for its biological activities involves systematically altering specific parts of the molecule and observing the effect on activity. This process helps pinpoint which functional groups, ring systems, or stereochemical features are critical for target binding and the resulting biological response. SAR investigations of Vinca alkaloid derivatives, including those related to this compound, have shown that even subtle structural changes can lead to significant differences in activity and toxicity profiles. researchgate.netresearchgate.net

Influence of Specific Functional Groups on Target Binding

The interaction of a molecule with its biological target is highly dependent on the nature and arrangement of its functional groups. biotechacademy.dk For Vinca alkaloids, the primary target is tubulin, and their antimitotic activity is a result of binding to specific sites on tubulin, disrupting its polymerization. researchgate.netnih.gov Studies on simplified Vinca alkaloids have indicated that electron-withdrawing substituents on the ring can enhance antitumor activities. nih.gov Conversely, strongly polar or charged groups can decrease activity, while decreasing the polarity or charge of a substituent can lead to more active analogues. gpatindia.com The introduction of lipophilic linkers, such as thioethers, can sometimes restore activity. gpatindia.com Small and uncharged molecules have been observed to increase activity and yield better results in some cases. gpatindia.com The specific functional groups present in this compound and its analogues, including hydroxyl groups, ester linkages, and amine functions, play crucial roles in establishing interactions (such as hydrogen bonds, ionic interactions, and Van der Waals forces) with amino acid residues in the tubulin binding site. biotechacademy.dkcopernicus.org Altering or removing these functional groups through chemical synthesis allows researchers to assess their individual contributions to binding affinity and biological potency. spu.edu.sy

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a specific target site. mdpi.comnih.gov Conformational analysis of this compound and its derivatives involves studying the possible spatial arrangements of the molecule and determining which conformations are energetically favored and potentially relevant for biological activity. mdpi.comnih.govcore.ac.uk The bioactive conformation is the specific 3D structure that the molecule adopts when it binds to its target protein. nih.govschrodinger.com For complex, flexible molecules like Vinca alkaloids, identifying the bioactive conformation can be challenging but is essential for understanding the binding mode and for rational drug design. nih.govschrodinger.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT) and molecular dynamics simulations are employed to explore the conformational landscape and identify low-energy conformers. mdpi.comnih.govcore.ac.ukresearchgate.net Comparing the conformations of active and inactive analogues can provide insights into the structural requirements for binding and help delineate the bioactive conformation. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. frontiersin.orgprotoqsar.com For this compound derivatives, QSAR modeling can be used to correlate various molecular descriptors (numerical representations of structural features) with observed biological activities, such as cytotoxicity or tubulin binding affinity. protoqsar.com

Development of Predictive Models for Biological Activity

The development of QSAR models involves several steps: selecting a dataset of compounds with known structures and biological activities, calculating molecular descriptors that capture relevant structural information, and using statistical or machine learning techniques to build a model that relates the descriptors to the activity. frontiersin.orgprotoqsar.combioxpedia.cominvestopedia.com For this compound derivatives, descriptors might include parameters describing lipophilicity, electronic properties, steric bulk, and the presence or absence of specific functional groups. protoqsar.com Common modeling techniques include multiple linear regression (MLR) and various machine learning algorithms. investopedia.commdpi.comfrontiersin.orgniscpr.res.in The goal is to develop a robust and predictive model that can accurately estimate the biological activity of new, untested this compound analogues based solely on their chemical structure. protoqsar.combioxpedia.comsplunk.com Model validation is crucial to ensure their reliability and predictive power. mdpi.com

Application in Rational Compound Design and Optimization

QSAR models serve as powerful tools in rational compound design and optimization. researchgate.netresearchgate.netfrontiersin.org By analyzing the QSAR equation or model, researchers can identify which structural features are positively or negatively correlated with biological activity. This information can then be used to guide the synthesis of new this compound derivatives with improved properties. frontiersin.orgimist.ma For example, if a QSAR model indicates that increased lipophilicity enhances activity, chemists can design analogues with more lipophilic substituents. QSAR models allow for the virtual screening of large libraries of potential compounds, prioritizing those predicted to have high activity for synthesis and experimental testing, thus accelerating the drug discovery process and reducing the need for extensive experimental work. frontiersin.orgprotoqsar.com While SAR provides qualitative insights into structure-activity relationships, QSAR provides a quantitative framework that can be used to make predictions and optimize the design of this compound analogues. protoqsar.com

Advanced Research Methodologies and Future Directions in Deacetoxyvinzolidine Studies

Omics Technologies in Deacetoxyvinzolidine Research (e.g., Proteomics, Metabolomics)

Omics technologies, such as proteomics and metabolomics, provide comprehensive views of biological systems and can be instrumental in this compound research. Proteomics involves the large-scale study of proteins, their structures, functions, and interactions, offering insights into the protein targets and pathways affected by a compound. Metabolomics focuses on the complete set of small-molecule metabolites within a biological sample, which can reveal the metabolic changes induced by this compound.

Integrating multi-omics data, including transcriptomics, proteomics, and metabolomics, is increasingly important for a comprehensive understanding of biological systems mdpi.comstandardbio.com. This integrated approach can help identify complex patterns and interactions that might be missed by analyzing each omics dataset separately mdpi.com. For instance, combining transcriptomics and metabolomics can bridge the gap from genotype to phenotype and improve the predictive accuracy of disease phenotypes metabolon.com. While transcriptomics provides insights into potential molecular events, metabolomics demonstrates what is actually happening at the small-molecule level metabolon.com.

Applying these technologies to this compound research could involve:

Proteomics: Identifying proteins that bind to this compound or whose expression levels are altered upon exposure. This could help elucidate its molecular targets and affected cellular processes.

Metabolomics: Analyzing metabolic profiles of cells or organisms treated with this compound to identify perturbed metabolic pathways. This could reveal how the compound affects cellular energy, signaling, or biosynthesis.

Studies have highlighted the power of multi-omics approaches in understanding biology and disease at the single-cell level, combining proteomics, metabolomics, genomics, and transcriptomics mdc-berlin.de. Such approaches could be applied to study the effects of this compound with high biological resolution mdc-berlin.de.

Advanced Imaging Techniques for Cellular Localization and Dynamics Studies

Advanced imaging techniques are crucial for visualizing the cellular localization and dynamics of this compound or its effects within living systems. These techniques can provide spatial and temporal information about the compound's distribution, its interaction with cellular components, and the resulting changes in cellular structures or processes.

Techniques such as super-resolution microscopy (SRM) can track drug dynamics at the subcellular level, providing insights into mechanisms of action and target efficacy noaa.gov. Light-sheet fluorescence microscopy is another method used for imaging organisms, cells, and subcellular dynamics nih.govbiorxiv.org. Combining multi-resolution imaging platforms can allow for simultaneous observation and quantification of subcellular dynamics within the context of entire organisms nih.govbiorxiv.org.

For this compound, advanced imaging could be used to:

Determine its precise location within cells (e.g., nucleus, cytoplasm, specific organelles).

Track its movement and distribution over time.

Visualize its interactions with potential targets, such as proteins or organelles.

Observe real-time cellular responses to this compound exposure, such as changes in morphology or organelle dynamics. Studies have utilized novel genetic tools for live imaging of mitochondrial networks to understand organelle dynamics in living multicellular organisms nih.gov.

Computational Chemistry and Artificial Intelligence in this compound Discovery

Computational methods relevant to this compound research include:

Molecular Docking and Simulations: Predicting how this compound might bind to potential protein targets and analyzing the stability of these interactions. High-precision molecular docking and molecular dynamics simulations can guide the ligand optimization process eurofinsdiscovery.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the chemical structure of this compound and related compounds with their biological activity. This can help predict the activity of novel analogs and identify key structural features responsible for activity.

Virtual Screening: Searching large databases of chemical compounds to identify molecules with similar properties or predicted activity profiles to this compound. AI-driven virtual screening can rapidly identify promising hits eurofinsdiscovery.com.

De Novo Design: Using computational algorithms to design new molecules with desired properties based on the structural features of this compound and its interactions with targets. AI generative molecular designs enable the exploration of ultra-large chemical space xtalpi.com.

Systematic Review and Meta-Analysis Methodologies Applied to this compound Research

Systematic reviews and meta-analyses are rigorous methods for synthesizing existing research evidence. While a meta-analysis statistically combines quantitative data from multiple studies, a systematic review systematically collects, evaluates, and synthesizes findings, which can include both quantitative and qualitative studies adelphi.educovidence.org. Applying these methodologies to this compound research would involve a thorough and unbiased summary of all available studies on the compound, if a sufficient body of literature exists.

A systematic review starts with a clear research question and a predefined protocol for searching, screening, extracting data, and assessing the quality of studies covidence.org. The synthesis of extracted data can involve narrative synthesis or, if appropriate data are available, meta-analysis covidence.org.

Given that this compound is described as an experimental compound, a traditional meta-analysis might not be feasible due to a likely lack of multiple quantitative studies on the same specific outcome. However, a systematic review could still be valuable to:

Summarize all published research findings on this compound, regardless of the type of study (e.g., in vitro, in vivo, computational).

Identify gaps in the current knowledge about the compound.

Assess the quality of existing research.

Highlight potential areas for future investigation.

Qualitative Evidence Synthesis for Mechanistic Understanding

Qualitative evidence synthesis (QES) is a method for synthesizing findings from qualitative studies to provide a more detailed understanding of a phenomenon, social process, context, or experience refined.site. While often applied to research involving human experiences or perspectives refined.sitenih.gov, the principles of synthesizing qualitative data can be relevant for understanding complex biological mechanisms or the context surrounding research on a compound like this compound.

In the context of this compound, QES could potentially be used to synthesize findings from studies that might not involve quantitative measurements but provide descriptive insights into its effects or the biological processes it influences. This could include synthesizing observations from:

Studies describing cellular changes upon exposure that are not easily quantifiable.

Expert opinions or theoretical discussions in the literature about related compounds or pathways.

Descriptions of experimental challenges or observations that provide contextual understanding.

Methods for QES include thematic synthesis, framework synthesis, and meta-ethnography refined.sitecochrane.org. These approaches aim to aggregate, integrate, or interpret qualitative findings using transparent methods refined.site.

Mixed-Methods Approaches in this compound Research Synthesis

Mixed-methods research synthesis (MMRS) involves the integration of findings from both qualitative and quantitative studies within a single systematic review kuleuven.beresearchgate.netnih.govnih.govresearchgate.net. This approach offers the potential for a more comprehensive understanding by leveraging the strengths of both types of evidence researchgate.net.

MMRS can be particularly useful when addressing complex research questions where both numerical data and in-depth descriptive information are available. For this compound, an MMRS could integrate:

Quantitative data on biological activity or molecular interactions.

Qualitative descriptions of cellular effects, experimental observations, or theoretical interpretations.

The process of MMRS involves systematically collecting, evaluating, and synthesizing qualitative, quantitative, and potentially mixed-methods primary studies researchgate.net. Different techniques can be used to integrate the findings, such as transforming qualitative findings into quantitative form (quantitizing) or quantitative findings into qualitative form (qualitizing) nih.gov. A framework for performing MMRS has been proposed to guide researchers kuleuven.beresearchgate.net.

Applying MMRS to this compound research could provide a richer, more nuanced understanding of its effects and mechanisms by combining different types of evidence from various studies. This could involve prioritizing qualitative evidence synthesis to understand complex clinical problems from participants' experiences, although the application to a chemical compound would require adapting this concept to synthesizing different types of experimental or theoretical data researchgate.net.

Unexplored Biological Activities and Novel Mechanistic Hypotheses for this compound in Academic Research

Given that this compound is listed as an experimental compound, there is likely significant scope for exploring previously unexplored biological activities and formulating novel mechanistic hypotheses in academic research. The existing association with Vinblastine (B1199706), an antitumor alkaloid ctdbase.org, suggests potential areas of investigation related to cell division, microtubule dynamics, or other pathways targeted by Vinca (B1221190) alkaloids. However, its unique structural features compared to Vinblastine might confer different or additional biological properties.

Academic research could focus on:

Screening for novel biological activities: Testing this compound in a wide range of biological assays beyond those related to its potential similarity to Vinblastine. This could include screening for activity against different disease models (e.g., infectious diseases, neurological disorders), enzyme inhibition, receptor binding, or modulation of various cellular signaling pathways.

Investigating structure-activity relationships (SAR): Synthesizing and testing analogs of this compound to understand how structural modifications affect its activity and selectivity. This could reveal key pharmacophores and guide the design of more potent or specific compounds.

Elucidating novel mechanisms of action: If new biological activities are identified, detailed studies would be needed to understand how this compound exerts these effects at the molecular and cellular levels. This could involve identifying new protein targets, understanding its impact on cellular processes, or exploring potential off-target effects.

Exploring its potential in combination therapies: Investigating whether this compound exhibits synergistic effects when combined with other experimental or established therapeutic agents.

Studying its pharmacokinetic and pharmacodynamic properties: While dosage and administration are excluded, academic research could explore how the compound is absorbed, distributed, metabolized, and excreted in relevant model systems, and how its concentration correlates with biological effects over time.

Novel mechanistic hypotheses could arise from unexpected biological activities or from applying advanced computational methods to predict interactions with a wide range of biological targets cuhk.edu.cn. For instance, if omics data reveal unexpected changes in certain pathways, this could lead to hypotheses about novel mechanisms. Similarly, computational predictions of binding to previously unassociated proteins could suggest new avenues of research. The exploration of uncharted biological activities and the formulation of novel mechanistic hypotheses are crucial steps in determining the full therapeutic potential of this compound.

常见问题

Basic: What established synthetic routes exist for Deacetoxyvinzolidine, and how do reaction conditions influence yield and purity?

This compound synthesis typically involves multi-step processes, including precursor functionalization and cyclization. Key parameters such as temperature (e.g., 60–80°C for ring closure), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst selection (e.g., palladium-mediated cross-coupling) critically impact yield and purity. Characterization via NMR (e.g., H/C for structural confirmation) and HPLC (purity >95%) is essential for validation .

Basic: Which analytical techniques are validated for characterizing this compound’s structural integrity and stability?

Validated methods include:

- NMR spectroscopy : For stereochemical assignment and impurity profiling.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±0.001 Da).

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks.

Stability studies employ accelerated degradation under varied pH (2–9), temperature (40–60°C), and light exposure, with HPLC monitoring degradation products .

Advanced: How can researchers resolve contradictions in reported pharmacological efficacy of this compound across studies?

Contradictions may arise from differences in experimental models (e.g., cell lines vs. primary cultures) or dosage regimens. Methodological solutions:

- Systematic reviews : Synthesize data using PRISMA guidelines to assess bias and heterogeneity .

- Dose-response reanalysis : Apply nonlinear regression to identify efficacy thresholds.

- In vitro-in vivo correlation (IVIVC) : Validate bioactivity across models using pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Advanced: What in silico strategies predict this compound’s molecular targets and binding affinities?

Computational approaches include:

- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina.

- QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data.

- Network pharmacology : Map interaction networks to identify off-target effects. Validate predictions with SPR (surface plasmon resonance) binding assays .

Methodology: How should researchers design stability studies for this compound under varying storage conditions?

Adopt ICH Q1A guidelines:

- Forced degradation : Expose samples to heat (60°C), humidity (75% RH), and UV light.

- Analytical endpoints : Quantify degradation via HPLC-UV/PDA and LC-MS for impurity identification.

- Kinetic modeling : Calculate activation energy () using Arrhenius equations to predict shelf life .

Methodology: What statistical methods are appropriate for analyzing this compound’s bioactivity data?

- Dose-response curves : Fit using four-parameter logistic models (e.g., GraphPad Prism).

- Error analysis : Report SEM or SD with n ≥ 3 replicates.

- Comparative studies : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Advanced studies may apply machine learning (e.g., random forests) to identify bioactivity predictors .

Advanced: How can target identification studies for this compound address false-positive interactions?

- Proteomic profiling : Combine affinity pulldown with SILAC (stable isotope labeling) to distinguish specific binding.

- CRISPR screening : Knockout candidate targets and assess loss of efficacy.

- Orthogonal validation : Use SPR and ITC (isothermal titration calorimetry) for binding affinity concordance .

Methodology: What frameworks ensure rigorous formulation of research questions for this compound studies?

Apply the FINER criteria :

- Feasible : Adequate sample size and resources.

- Novel : Address gaps in biosynthesis or mechanism.

- Ethical : Comply with IACUC/IRB for in vivo work.

- Relevant : Align with therapeutic areas (e.g., oncology, neurology) .

Advanced: How should in vivo experimental designs control for variability in this compound’s pharmacokinetics?

- Stratified randomization : Group animals by weight/age.

- PK sampling : Collect plasma at 0, 1, 4, 8, 24h post-dose.

- Non-compartmental analysis (NCA) : Calculate , , and AUC. Use population PK modeling for interspecies scaling .

Advanced: What strategies improve this compound’s bioavailability in preclinical models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。